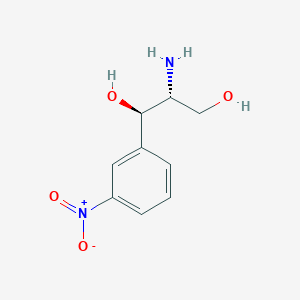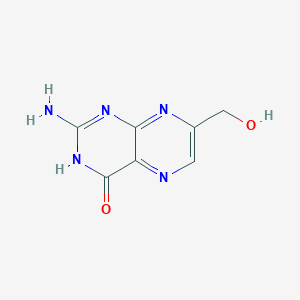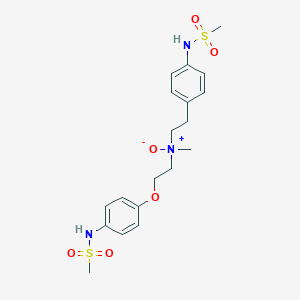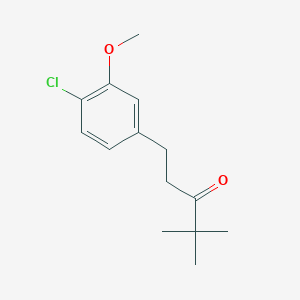![molecular formula C₆₂H₅₈O₁₀ B1144706 2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] CAS No. 1195367-79-3](/img/new.no-structure.jpg)
2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by the presence of multiple phenylmethyl (benzyl) groups attached to the glucopyranose ring and a benzoate ester group. It is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] typically involves the protection of hydroxyl groups on the glucopyranose ring using benzyl groups. This can be achieved through the reaction of glucopyranose with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The benzoate ester group is introduced by reacting the protected glucopyranose with 3,4,5-Tris(phenylmethoxy)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] undergoes various chemical reactions, including:
Oxidation: The phenylmethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The benzoate ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of appropriate nucleophiles
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glucopyranosides
Scientific Research Applications
2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmethyl groups enhance its binding affinity to hydrophobic pockets in proteins, while the benzoate ester group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar structure but lacks the benzoate ester group.
Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-α-D-glucopyranoside: Similar structure but with a methyl group instead of the benzoate ester group .
Uniqueness
2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] is unique due to the presence of both phenylmethyl groups and a benzoate ester group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1195367-79-3 |
|---|---|
Molecular Formula |
C₆₂H₅₈O₁₀ |
Molecular Weight |
963.12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)


